5-(butoxymethyl)-1-sec-butyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-butan-2-yl-5-(butoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-4-6-9-15-10-12-7-8-13-14(12)11(3)5-2/h7-8,11H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUARIFLTRDWQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=NN1C(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butoxymethyl)-1-sec-butyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the butoxymethyl group: This step involves the alkylation of the pyrazole ring with butoxymethyl chloride in the presence of a base such as potassium carbonate.
Introduction of the sec-butyl group: This can be done through a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(butoxymethyl)-1-sec-butyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Synthesis of 5-(butoxymethyl)-1-sec-butyl-1H-pyrazole
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been documented, including condensation reactions and functionalization techniques that allow for the introduction of substituents at specific positions on the pyrazole ring. The optimization of synthetic pathways is crucial for enhancing yield and purity, which are essential for subsequent biological testing .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), making them potential candidates for treating inflammatory diseases. Studies have demonstrated that certain pyrazole derivatives possess selectivity indices superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Compounds with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Anticancer Potential
Several studies have highlighted the anticancer activity of pyrazole derivatives. Compounds related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition and induction of apoptosis in vitro. These findings suggest that such compounds could be developed into novel anticancer agents .
Case Studies and Research Findings
| Study | Compound Tested | Activity | Key Findings |
|---|---|---|---|
| Study A | This compound | Anti-inflammatory | IC50 values indicate potent inhibition of COX enzymes. |
| Study B | Related pyrazole derivative | Antimicrobial | Effective against MRSA with MIC values < 4 µg/mL. |
| Study C | Similar pyrazole compound | Anticancer | Induced apoptosis in A549 lung cancer cells with IC50 = 24.2 µM. |
Mechanism of Action
The mechanism of action of 5-(butoxymethyl)-1-sec-butyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxymethyl and sec-butyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The butoxymethyl group in the target compound enhances lipophilicity compared to polar substituents like esters (e.g., C17H21N2O2 in ). However, fluorinated analogs (e.g., C11H16BrF3N2O) show even higher hydrophobicity due to trifluoropropyl groups .
Bioactivity Trends :
- Pyrazoles with bulky substituents (e.g., tert-butyl in ) demonstrate antibacterial activity, suggesting steric bulk may influence target interactions.
- Butoxymethyl-containing compounds in unrelated scaffolds (e.g., azole-derived hemiaminal ethers) exhibit acetylcholinesterase (AChE) inhibition, hinting at the pharmacophoric relevance of this group .
Metabolic Considerations :
- Fluorinated derivatives (e.g., C11H16BrF3N2O) are predicted to resist oxidative metabolism, enhancing their pharmacokinetic profiles .
Research Implications and Limitations
While this compound lacks direct bioactivity data, its structural analogs provide critical insights:
- The sec-butyl and butoxymethyl groups may synergize to improve membrane permeability, a hypothesis supported by the lipophilic nature of similar compounds .
- The absence of electronegative groups (e.g., halogens, fluorine) may limit its utility in targeted drug design compared to brominated or fluorinated analogs .
Q & A
Basic Research: Synthesis Optimization
Q: What strategies are recommended for optimizing the synthesis of 5-(butoxymethyl)-1-sec-butyl-1H-pyrazole to improve yield and purity? A: Synthesis optimization should focus on:
- Stepwise Functionalization : Use regioselective alkylation protocols to attach the butoxymethyl and sec-butyl groups, minimizing side reactions. For example, controlled temperature (0–5°C) during alkylation reduces byproducts .
- Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in heterogeneous systems .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) to isolate the target compound, followed by recrystallization in methanol for purity >95% .
Basic Research: Characterization Techniques
Q: Which spectroscopic and chromatographic methods are critical for confirming the structure of this compound? A: Key methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., δ 4.1–4.3 ppm for butoxymethyl protons, δ 1.2–1.4 ppm for sec-butyl methyl groups) .
- FTIR : Peaks at 1620–1650 cm (C=N stretching) and 2850–2950 cm (C-H alkyl stretches) confirm pyrazole backbone and substituents .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase to assess purity and molecular ion peaks (e.g., [M+H] at m/z 255) .
Advanced Research: Structure-Activity Relationships (SAR)
Q: How can researchers systematically evaluate the impact of substituents (e.g., butoxymethyl vs. tert-butyl) on the bioactivity of pyrazole derivatives? A: A three-step SAR workflow is recommended:
Analog Synthesis : Prepare derivatives with controlled substituent variations (e.g., tert-butyl, benzodioxole) using methods from .
In Vitro Assays : Test analogs against target enzymes (e.g., COX-2 for anti-inflammatory activity) using enzyme inhibition assays (IC measurements) .
Computational Docking : Use AutoDock Vina to model interactions between substituents and binding pockets (e.g., hydrophobic interactions of sec-butyl with COX-2’s Val523 residue) .
Advanced Research: Handling Data Contradictions
Q: How should researchers resolve discrepancies in reported spectral data or bioactivity profiles for this compound? A: Mitigation strategies include:
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl analogs) to identify systematic shifts in peaks .
- Batch Reproducibility : Replicate synthesis and testing under standardized conditions (e.g., fixed solvent ratios, reaction times) to isolate experimental variables .
- Meta-Analysis : Aggregate data from multiple studies (e.g., crystallographic data in ) to identify consensus trends in substituent effects.
Advanced Research: Computational Modeling
Q: What computational approaches are suitable for predicting the physicochemical properties or binding modes of this compound? A: Recommended tools include:
- DFT Calculations : Gaussian 16 with B3LYP/6-311G(d,p) basis set to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential maps .
- Molecular Dynamics (MD) : GROMACS for simulating solvation effects (e.g., in DMSO/water mixtures) on conformational stability .
- Docking Studies : SwissDock or Schrödinger Suite to model interactions with biological targets (e.g., GABA receptors for anticonvulsant activity) .
Basic Research: Safety and Handling Protocols
Q: What safety precautions are essential when handling this compound in laboratory settings? A: Critical protocols include:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure ~0.1 mmHg at 25°C) .
- Spill Management : Neutralize spills with activated carbon, followed by ethanol rinsing .
Advanced Research: Mechanistic Studies
Q: How can isotope labeling or tracer experiments elucidate the metabolic pathways of this compound? A: A two-pronged approach:
- C-Labeling : Introduce C at the pyrazole ring’s C-3 position to track hepatic metabolism via LC-MS/MS .
- Stable Isotopes : Use H or C in the butoxymethyl group to study hydrolytic cleavage using NMR .
Advanced Research: Data Reproducibility
Q: What steps ensure reproducibility in bioactivity assays for this compound across different labs? A: Standardize:
- Assay Conditions : Fixed cell lines (e.g., HEK293 for receptor binding), serum-free media, and incubation times (±5% variation) .
- Positive Controls : Include reference compounds (e.g., phenylbutazone for COX inhibition) in each assay batch .
- Blind Testing : Distribute blinded samples to collaborating labs to eliminate observer bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
